Mercury phosphate

Descripción general

Descripción

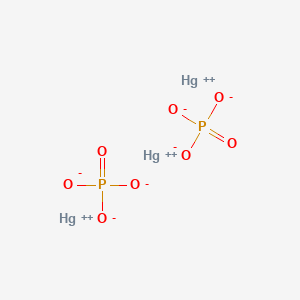

Mercury phosphate, also known as this compound, is a useful research compound. Its molecular formula is Hg3O8P2 and its molecular weight is 791.72 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Analytical Chemistry

Determination of Mercury in Fertilizers

Mercury phosphate is significant in analytical chemistry for determining mercury levels in phosphate fertilizers. A method utilizing cold vapor atomic absorption spectrometry (CV AAS) has been developed to quantify mercury concentrations in these fertilizers. The process involves preparing a slurry with lanthanum chloride and thiourea, which enhances the extraction of mercury from solid samples into the liquid phase. In studies, mercury content in commercial phosphate fertilizers was found to range from 33.97 to 209.28 mg/kg, indicating the need for monitoring due to potential environmental impacts .

Table 1: Mercury Content in Different Phosphate Fertilizers

| Sample Type | Mercury Content (mg/kg) |

|---|---|

| Commercial Fertilizer A | 33.97 |

| Commercial Fertilizer B | 209.28 |

| Commercial Fertilizer C | 150.00 |

| Commercial Fertilizer D | 45.67 |

Environmental Science

Contamination Studies

Research has shown that phosphate fertilizer production can lead to significant mercury contamination in surrounding soils. For instance, a case study revealed that soil near a fertilizer factory had mercury concentrations as high as 800 mg/kg, raising concerns about bioaccumulation in local ecosystems . This highlights the importance of monitoring and managing mercury levels in agricultural practices.

Table 2: Mercury Concentration in Soil Samples Near Fertilizer Production Sites

| Location | Mercury Concentration (mg/kg) |

|---|---|

| Site A | 800 |

| Site B | 450 |

| Site C | 300 |

Waste Management

Stabilization Techniques

this compound is also utilized in waste management, particularly for stabilizing mercury waste streams. Chemically bonded phosphate ceramics (CBPC) have been developed as a method for encapsulating hazardous materials, including mercury. This technique involves creating dense ceramics at low temperatures through acid-base reactions, which results in thermodynamically stable phosphate compounds that are highly insoluble . This method effectively reduces the leachability of mercury from waste materials.

Case Studies and Research Findings

-

Determination Method Validation

A study validated a method for determining mercury in phosphate fertilizers using CV AAS with confidence intervals confirming that the concentrations found were below regulatory limits set by authorities . The experimental conditions optimized included the concentrations of thiourea and lanthanum chloride, which proved crucial for accurate measurements. -

Environmental Impact Assessment

Long-term studies on soil contamination due to phosphate fertilizer production have emphasized the need for stringent regulations and monitoring practices to prevent mercury accumulation in agricultural lands . The findings have led to recommendations for improved industrial practices and environmental safeguards. -

Encapsulation Efficacy

The effectiveness of CBPC technology was evaluated through bench-scale studies that demonstrated its capability to significantly reduce the leachability of mercury from contaminated waste streams, suggesting a viable approach for hazardous waste management .

Propiedades

IUPAC Name |

mercury(2+);diphosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Hg.2H3O4P/c;;;2*1-5(2,3)4/h;;;2*(H3,1,2,3,4)/q3*+2;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUMSHUWKXQLDT-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Hg+2].[Hg+2].[Hg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Hg3O8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80909022 | |

| Record name | Mercury phosphate (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80909022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

791.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7782-66-3, 10451-12-4 | |

| Record name | Mercury phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, mercury salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010451124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercury phosphate (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80909022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, mercury salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.